(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid
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Overview
Description
(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a piperidine ring substituted with carboxylic acid groups and a benzyloxycarbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl chloroformate.
Formation of Piperidine Derivative: Piperidine is reacted with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected piperidine.
Carboxylation: The protected piperidine is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid groups at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibitors: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Investigated for its role in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Utilized in the synthesis of diagnostic agents for medical imaging.
Industry
Polymer Synthesis: Used in the production of polymers with specific properties.
Material Science: Application in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism by which (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-Dicarboxypiperidine: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(2R,6S)-1-Benzyl-2,6-piperidinedicarboxylic Acid: Similar structure but with a benzyl group instead of a benzyloxycarbonyl group.
Uniqueness
Versatility: The presence of the benzyloxycarbonyl group enhances its utility in various chemical reactions.
Chirality: The specific stereochemistry (2R,6S) provides unique properties in asymmetric synthesis and chiral catalysis.
This detailed overview highlights the significance of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid in scientific research and industrial applications
Properties
Molecular Formula |
C15H17NO6 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
(2R,6S)-1-phenylmethoxycarbonylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H17NO6/c17-13(18)11-7-4-8-12(14(19)20)16(11)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,17,18)(H,19,20)/t11-,12+ |
InChI Key |
YXDQKTBJURVLSM-TXEJJXNPSA-N |
Isomeric SMILES |
C1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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